molecular formula C23H29Cl2N3O2S B2959153 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 866048-88-6

3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2959153
CAS No.: 866048-88-6
M. Wt: 482.46
InChI Key: KGGOPJFCHMAOBY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H29Cl2N3O2S This compound is characterized by its benzimidazole core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating agents: Thionyl chloride, phosphorus pentachloride.

    Alkylating agents: Alkyl halides, typically in the presence of a base such as potassium carbonate.

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms and the sulfonamide group may enhance these interactions through additional hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole core, octyl group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2N3O2S/c1-4-5-6-7-8-9-10-28-15-26-23-21(28)11-16(2)17(3)22(23)27-31(29,30)20-13-18(24)12-19(25)14-20/h11-15,27H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGOPJFCHMAOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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